6-Chloro-2-ethyl-7-methyl-7H-purine is a heterocyclic organic compound classified as a purine derivative. Its molecular formula is C8H9ClN4, and it features a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group at the 7th position on the purine ring. This compound is significant in various biological processes and has applications in medicinal chemistry due to its structural characteristics.
The compound can be synthesized through various chemical methods, primarily involving chlorination and alkylation reactions of purine precursors. Its synthesis and characterization have been documented in several studies, highlighting its importance in organic chemistry and biochemistry.
6-Chloro-2-ethyl-7-methyl-7H-purine belongs to the class of purines, which are essential components of nucleic acids such as DNA and RNA. The presence of halogens and alkyl groups in its structure categorizes it as a substituted purine derivative, which can exhibit unique chemical properties and biological activities.
The synthesis of 6-Chloro-2-ethyl-7-methyl-7H-purine typically involves two main steps:
This reaction is generally carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate high yields. The industrial production of this compound may utilize continuous flow reactors to enhance efficiency and scalability, alongside purification techniques like recrystallization and chromatography to achieve high purity levels .
6-Chloro-2-ethyl-7-methyl-7H-purine can undergo several types of chemical reactions:
Common reagents for these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and sodium borohydride for reduction. The conditions under which these reactions are performed are critical for optimizing yields and selectivity .
The mechanism of action for 6-Chloro-2-ethyl-7-methyl-7H-purine relates primarily to its biological activity as a potential antimicrobial agent. Research indicates that purine derivatives can inhibit specific enzymes involved in bacterial cell wall synthesis, particularly against pathogens like Mycobacterium tuberculosis. The inhibition process often involves binding to active sites on these enzymes, disrupting normal cellular functions .
The compound exhibits moderate stability under standard conditions but may decompose under extreme temperatures or in the presence of strong acids or bases. Its reactivity profile makes it suitable for further derivatization in synthetic applications .
6-Chloro-2-ethyl-7-methyl-7H-purine has several scientific uses:
Achieving high regioselectivity for N7-alkylation in purine systems presents significant synthetic challenges due to competing N9-alkylation and the inherent reactivity of purine ring nitrogen atoms. The synthesis of 6-chloro-2-ethyl-7-methyl-7H-purine requires strategic control to direct alkylation specifically to the N7 position. Research indicates that steric and electronic factors profoundly influence alkylation outcomes. N7-alkylation is favored when the purine C6 position bears a strong electron-withdrawing group (such as chlorine), which increases the N7 nucleophilicity relative to N9. This electronic bias can be exploited using appropriate catalysts and protecting group strategies [2] [6].
Lewis acid-catalyzed methods have demonstrated remarkable efficacy in controlling regiochemistry. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) effectively activates acetals or alkyl halides for regioselective purine alkylation. In purine alkylations employing 2-bromomethyl-1,3-dioxolane derivatives, TMSOTf promotes N9-alkylation; however, modifying the reaction conditions (lower temperature, adjusted stoichiometry) can shift selectivity toward the N7 position. Mercury(II) cyanide has also been employed historically to favor N9-alkylation, suggesting that alternative metal catalysts could be explored to reverse this preference for N7-targeted syntheses [5].
Protecting group manipulation offers another critical strategy. Temporarily protecting the N9 position (e.g., with bulky silyl groups) before introducing the methyl group at N7 ensures regiocontrol. Subsequent deprotection and C6 chlorination yield the target molecule. This approach capitalizes on the significant steric differences between N7 and N9: N7-alkylation produces a less sterically crowded environment compared to N9-alkylation, as evidenced by crystallographic studies showing different dihedral angles between the purine ring and the substituent at N7 versus N9 [2].
Table 1: Regioselective Alkylation Agents and Conditions for N7-Substitution
Alkylating Agent | Catalyst/Additive | Solvent | Temp (°C) | N7:N9 Ratio | Reported Yield Range |
---|---|---|---|---|---|
CH₃I | None | DMF | 25 | 1:1.2 | 30-40% |
(CH₃O)₂SO₂ | K₂CO₃ | Acetone | 50 | 1.5:1 | 45-55% |
CH₃OTf | TMSOTf (1.5 eq) | MeCN | 0 | 8:1 | 70-75% |
CH₃I | Ag₂O | Toluene | 80 | 6:1 | 65-70% |
Chlorination at the C6 position is a pivotal transformation in synthesizing 6-chloro-2-ethyl-7-methyl-7H-purine, as the chloro group serves as an excellent leaving group for subsequent nucleophilic substitutions to introduce diverse pharmacophores. The most prevalent and efficient methodology employs phosphoryl chloride (POCl₃), often in combination with nitrogenous catalysts. This approach leverages the powerful chlorinating ability of POCl₃ activated by Lewis bases. A typical protocol involves refluxing the 6-hydroxypurine precursor (hypoxanthine derivative) in neat POCl₃ or POCl₃ diluted with solvents like acetonitrile or dichloroethane, with catalysts such as N,N-diethylaniline or triethylamine [3] .
The reaction mechanism involves the initial formation of a highly reactive chlorophosphite intermediate, facilitating the nucleophilic displacement of the oxo group by chloride. Catalysts like N,N-diethylaniline enhance reactivity by forming phosphonium ion complexes, increasing the electrophilicity at phosphorus and thus accelerating chlorination. Typical conditions require temperatures between 80°C and reflux (110°C) for 4-12 hours, yielding 6-chloropurines in 70-90% yields after careful aqueous workup. For the synthesis of 6-chloro-2-ethyl-7-methyl-7H-purine, this chlorination must be performed after the sequential introduction of the ethyl group at C2 and the methyl group at N7 to avoid displacement or side reactions involving the chloro substituent [3] [7].
Alternative chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), sometimes used with catalytic DMF. While SOCl₂ offers a less expensive and lower-temperature option (typically 60-70°C), it may require longer reaction times (12-24 hours) and often provides slightly lower yields compared to POCl₃ for purine systems. Oxalyl chloride, though less common, is valuable for acid-sensitive substrates due to its milder nature. Regardless of the agent, rigorous exclusion of moisture is critical to prevent hydrolysis back to the oxo precursor .
Transition metal catalysis enables the precise functionalization of the ethyl and methyl groups on the purine scaffold, offering routes to complex derivatives without compromising the core structure. Palladium-catalyzed cross-coupling reactions are particularly impactful for modifying the C2-ethyl group. Direct functionalization often employs the Heck, Suzuki, or Sonogashira reactions after converting the ethyl group terminal methyl into a reactive handle. Bromination at the terminal carbon of the ethyl group (via radical bromination with NBS) generates 2-(1-bromoethyl) intermediates, which readily participate in Pd(0)-catalyzed couplings [5] [6].
Table 2: Transition Metal-Catalyzed Modifications of 2-Ethyl and 7-Methyl Groups
Reaction Type | Catalyst System | Substrate Modification | Target Transformation | Typical Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 2-(1-Bromoethyl) purine | C2-(Arylethyl) | 60-85% |
Heck Olefination | Pd(OAc)₂, P(o-tolyl)₃ | 2-(1-Bromoethyl) purine | C2-(Alkenyl) | 55-75% |
C-H Activation | Pd(OAc)₂, Cu(OAc)₂ | 7-Methyl | Direct C7-CH₂-Ar coupling (sp³ C-H) | 40-60% |
Oxidative Coupling | PdCl₂, Benzoquinone | 2-Ethyl | Direct C2-alkyl C-H functionalization | 35-55% |
The methyl group at N7 presents distinct challenges and opportunities. While typically inert, directed ortho-C-H activation strategies can functionalize the 7-methyl group. Palladium(II) acetate combined with oxidizing agents like copper(II) acetate or benzoquinone enables coupling with arylboronic acids (Fujiwara-Moritani reaction) or simple arenes, introducing aryl substituents directly onto the methyl carbon. This process likely involves the formation of a cyclopalladated intermediate stabilized by coordination to the adjacent purine nitrogen atoms, facilitating the cleavage of the sp³ C-H bond [6].
Additionally, copper-mediated trifluoromethylation demonstrates the potential for introducing fluorinated groups onto the alkyl chains. While not directly applied to the ethyl/methyl groups in the cited studies, methodologies described for introducing trifluoromethyl groups onto purine scaffolds at C6 or C2 positions could be adapted for modifying the terminal ends of the ethyl or methyl substituents using reagents like Umemoto's reagent or Togni's reagent under copper catalysis [6].
The synthesis of 6-chloro-2-ethyl-7-methyl-7H-purine and its derivatives can be pursued through traditional solution-phase chemistry or solid-phase combinatorial approaches, each presenting distinct advantages and limitations concerning scalability, purification efficiency, and suitability for parallel synthesis.
Solution-Phase Synthesis remains the dominant approach for large-scale production and detailed mechanistic studies. Key advantages include well-established reaction kinetics, straightforward reaction monitoring (TLC, NMR), and high yields achievable in optimized linear sequences. For example, the stepwise synthesis starting from 2-ethyl-6-thiopurine involves methylation at N7 using methyl iodide/silver oxide, followed by chlorination at C6 using POCl₃/N,N-diethylaniline. This route provides excellent control over each step, enabling isolation and characterization of intermediates. Yields exceeding 70% per step are feasible, leading to an overall yield of 45-55% for the target compound. However, solution-phase synthesis requires extensive purification (column chromatography, recrystallization) after each step, increasing solvent consumption and time investment, particularly for multi-step sequences [2] [5].
Solid-Phase Synthesis (SPS) offers compelling advantages for generating libraries of analogs for structure-activity relationship (SAR) studies. Purine scaffolds can be anchored to solid supports (e.g., Wang resin, trityl chloride resin) via linkers attached to the exocyclic oxygen at C6 or the N9 position. While N9 anchoring is common for nucleoside synthesis, synthesizing N7-substituted purines like our target requires anchoring via a temporary C6-hydroxyl or C6-ester group. After attachment, the key synthetic steps – alkylation at N7 and chlorination at C6 – are performed on-resin. The N7-alkylation (e.g., using methyl iodide and DIEA in DMF) proceeds efficiently on solid support. Subsequent chlorination typically requires adapting solution methods, employing reagents like POCl₃ dissolved in dichloroethane with collidine as an acid scavenger. Cleavage from the resin (e.g., using TFA/dichloromethane mixtures) liberates the desired 6-chloro-2-ethyl-7-methyl-7H-purine. While individual step yields on solid phase might be slightly lower (60-80%) compared to solution phase, the ability to automate synthesis and utilize high-throughput purification techniques (washing, resin capture) drastically reduces purification time per compound, enabling rapid library generation [5] [6].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Scalability | Excellent (gram to kilogram scale) | Limited (milligram to gram scale per reaction vessel) |
Purification Effort | High (chromatography needed after each step) | Low (simple filtration and washing suffices) |
Reaction Monitoring | Straightforward (TLC, NMR, HPLC) | Indirect (cleavage tests, FTIR, color tests) |
Automation Potential | Low | High (compatible with robotic synthesizers) |
Overall Yield (Estimated) | Higher (45-55% over 3 steps) | Lower (25-40% over 3 steps) |
Library Production | Time-consuming | Highly Efficient |
Key Limitation | Labor-intensive purification | Potential for incomplete reactions on resin |
The choice between these approaches depends heavily on the synthetic objective. Solution-phase synthesis is unequivocally superior for producing large quantities of a single compound like 6-chloro-2-ethyl-7-methyl-7H-purine with rigorous analytical control. Solid-phase synthesis becomes indispensable for rapidly exploring structural diversity around this core, particularly for appending diverse substituents via nucleophilic displacement of the C6 chlorine after cleavage from the resin [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3